An In-depth Technical Guide to 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and its Isomeric Landscape for Researchers and Drug Development Professionals
An In-depth Technical Guide to 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and its Isomeric Landscape for Researchers and Drug Development Professionals
Introduction: Navigating the Imidazole Sulfonyl Chloride Landscape
The imidazole ring is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in a wide range of biological interactions.[1][2] When functionalized with a sulfonyl chloride group, the resulting molecule becomes a highly versatile synthetic intermediate, prized for its ability to readily react with nucleophiles to form stable sulfonamides and other derivatives. This guide provides a comprehensive overview of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, a member of this important class of compounds.
It is important to note that while this guide focuses on the specified molecule, publicly available data on this particular isomer is limited. To provide a thorough and practical resource for researchers, this document will also draw upon the more extensively characterized isomer, 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. The comparative analysis of this closely related compound will offer valuable insights into the expected physical properties, chemical reactivity, and handling requirements for 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride.
PART 1: Core Compound Profile: 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
While detailed experimental data for this specific isomer is not extensively reported, the following information has been compiled from available chemical databases.
Table 1: Physicochemical Properties of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
| Property | Value | Source |
| Molecular Formula | C5H6Cl2N2O2S | Inferred |
| Molecular Weight | 229.09 g/mol | Inferred |
| CAS Number | 1376607-77-0 | [3] |
| EC Number | 885-253-2 | [3] |
Hazard Classification:
This compound is classified as hazardous.[3] Researchers should consult the full safety data sheet before handling and adhere to all recommended safety precautions. The primary hazards include:
-
Acute toxicity (oral, dermal, inhalation)[3]
-
Skin corrosion[3]
-
Specific target organ toxicity — single exposure[3]
PART 2: A Case Study of a Close Isomer: 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride
Due to the limited data on the 4-sulfonyl chloride isomer, we will now turn our attention to the well-documented 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride (CAS No. 849351-92-4) to provide a deeper understanding of the anticipated properties and reactivity.
Table 2: Physical and Chemical Properties of 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride
| Property | Value | Source(s) |
| Molecular Formula | C5H7ClN2O2S | [4][5] |
| Molecular Weight | 194.64 g/mol | [4][5][6] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [5] |
| Melting Point | 44-47 °C | [4][5] |
| Boiling Point | 44-47 °C (Note: This is likely the melting point range, boiling point is not well-defined) | [5] |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in polar organic solvents | [5] |
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation and purity assessment. The spectra are expected to show distinct signals for the two methyl groups and the aromatic proton on the imidazole ring.[5]
-
Mass Spectrometry: This technique is used to verify the molecular weight. The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (194.64 g/mol ).[4][5]
PART 3: Synthesis and Purification
The synthesis of imidazole sulfonyl chlorides typically involves the direct chlorosulfonation of the corresponding imidazole derivative. The following is a representative protocol for the synthesis of 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride.
Experimental Protocol: Synthesis of 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dimethylimidazole.
-
Solvent Addition: Add dichloromethane to dissolve the starting material.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise from the dropping funnel over 1-2 hours. It is crucial to maintain a low internal temperature (not exceeding 10 °C) as the reaction is highly exothermic.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours under a nitrogen atmosphere.[4]
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product.
Key Considerations for Synthesis:
-
Anhydrous Conditions: The presence of water will lead to the hydrolysis of both the chlorosulfonic acid and the desired product, significantly reducing the yield.[4]
-
Temperature Control: The highly exothermic nature of the reaction necessitates strict temperature control to prevent runaway reactions.[4]
-
Slow Reagent Addition: The dropwise addition of chlorosulfonic acid is critical for maintaining temperature control.[4]
Diagram: Synthetic Workflow
Caption: A generalized workflow for the synthesis of 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride.
PART 4: Chemical Reactivity and Applications
The sulfonyl chloride functional group is highly reactive towards nucleophiles, making it a valuable handle for chemical modifications.
Nucleophilic Substitution:
-
With Amines: Reacts with primary and secondary amines to form stable sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.[5][7]
-
With Alcohols: Reacts with alcohols to form sulfonate esters.[5]
Applications:
-
Pharmaceutical Synthesis: Serves as a key intermediate in the synthesis of a variety of biologically active molecules. The imidazole core and the reactive sulfonyl chloride handle allow for diverse molecular scaffolding.
-
Derivatization Reagent in Analytical Chemistry: 1,2-dimethylimidazole-4-sulfonyl chloride has been utilized as a novel derivatization reagent for the analysis of phenolic compounds and propofol by liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS/MS).[8][9] This derivatization significantly improves the mass spectrometric response and ionization efficiency of the analytes.[8][9]
PART 5: Handling, Storage, and Safety
As with all sulfonyl chlorides, 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and its isomers are corrosive, irritant, and moisture-sensitive compounds that require careful handling.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[10]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[10]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]
Handling:
-
Avoid contact with skin and eyes.[10]
-
Avoid formation of dust and aerosols.[10]
-
Keep away from sources of ignition.[10]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[11]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Store away from incompatible materials such as water, strong oxidizing agents, and strong bases.[11]
Accidental Release Measures:
-
Evacuate personnel to a safe area.[10]
-
Ensure adequate ventilation.[10]
-
Collect spillage with an inert absorbent material and dispose of it in a suitable, closed container.[10]
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[10]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[10]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[10] In all cases of exposure, seek immediate medical attention.
Diagram: Safe Handling Workflow
Caption: A workflow outlining the essential steps for the safe handling of imidazole sulfonyl chlorides.
Conclusion
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and its related isomers are valuable research chemicals with significant potential in synthetic and analytical chemistry. While data for the specific 4-sulfonyl chloride isomer is sparse, a comprehensive understanding of its properties and reactivity can be inferred from the well-characterized 5-sulfonyl chloride isomer. Researchers working with these compounds must adhere to strict safety protocols due to their corrosive and reactive nature. This guide serves as a foundational resource to enable the safe and effective use of this important class of molecules in advancing scientific discovery.
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